molecular formula C8H9ClO3S B13566842 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride

2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B13566842
M. Wt: 220.67 g/mol
InChI Key: LGYLNCQATYXODF-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . This compound is a derivative of benzene, featuring a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-4,5-dimethylbenzene. This process can be achieved through electrophilic aromatic substitution, where the benzene ring reacts with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

2-hydroxy-4,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H9ClO3S/c1-5-3-7(10)8(4-6(5)2)13(9,11)12/h3-4,10H,1-2H3

InChI Key

LGYLNCQATYXODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)O

Origin of Product

United States

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